1-(2-Chlorophenyl)cyclohexane-1-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-chlorophenyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c14-11-7-3-2-6-10(11)13(12(15)16)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMIRZBUUYBQQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933722-49-7 | |
| Record name | 1-(2-chlorophenyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 2 Chlorophenyl Cyclohexane 1 Carboxylic Acid
Retrosynthetic Analysis and Strategic Disconnections
A logical retrosynthetic analysis of 1-(2-chlorophenyl)cyclohexane-1-carboxylic acid suggests several key disconnections. The most apparent disconnection is at the carboxylic acid group, leading back to a nitrile precursor, 1-(2-chlorophenyl)cyclohexane-1-carbonitrile (B2421125). This is a common and effective strategy, as nitriles can be readily hydrolyzed to carboxylic acids under acidic or basic conditions.
Further disconnection of the C-C bond between the cyclohexane (B81311) ring and the 2-chlorophenyl group is a primary consideration. This leads to two potential synthons: a nucleophilic 2-chlorophenyl anion equivalent (e.g., a Grignard reagent) and an electrophilic cyclohexane-1-carbonyl or cyanocyclohexane species, or a nucleophilic cyanocyclohexyl anion and an electrophilic 2-chlorobenzene derivative.
An alternative and powerful disconnection strategy involves breaking two C-C bonds of the cyclohexane ring simultaneously. This approach considers the formation of the cyclic structure from acyclic precursors. A particularly efficient retrosynthetic pathway envisions the reaction between 2-chlorophenylacetonitrile and a 1,5-dihaloalkane, such as 1,5-dibromopentane (B145557). This convergent approach constructs the cyclohexane ring and installs both the aryl and nitrile groups in a single synthetic operation.
Classical and Modern Approaches to the Cyclohexane Core Formation
The construction of the cyclohexane ring is a cornerstone of this synthesis, with both classical and modern methods available.
Classical Approaches:
Classical methods for cyclohexane ring formation often involve multi-step sequences. The Dieckmann condensation, for instance, could in principle be employed, starting from a suitably substituted pimelic acid derivative. However, this approach would require subsequent steps to introduce the 2-chlorophenyl group, making it less convergent. Another classical approach, the Diels-Alder reaction, could form a cyclohexene (B86901) ring which would then require further functionalization and saturation. These classical methods, while foundational in organic chemistry, are often less efficient for the synthesis of highly substituted, specific isomers like the target molecule compared to more modern techniques.
Modern Approaches:
Modern synthetic chemistry offers more direct and efficient routes. A highly effective modern approach for the formation of the 1-aryl-1-cyanocycloalkane core is the one-pot alkylation of an arylacetonitrile with a dihaloalkane. Specifically for the target molecule, the reaction of 2-chlorophenylacetonitrile with 1,5-dibromopentane under phase-transfer catalysis (PTC) conditions provides a direct route to 1-(2-chlorophenyl)cyclohexane-1-carbonitrile. This method is advantageous due to its operational simplicity, high convergence, and the use of readily available starting materials.
Introduction and Functionalization of the 2-Chlorophenyl Moiety
The strategic placement of the 2-chlorophenyl group at the C1 position of the cyclohexane ring is a critical step.
The most direct method, as highlighted in the modern approach to the cyclohexane core, is to start with a precursor that already contains the 2-chlorophenyl moiety, namely 2-chlorophenylacetonitrile. This readily available starting material serves as a building block that incorporates the desired aryl group from the outset of the ring-forming reaction.
An alternative strategy involves the use of organometallic reagents. For example, the Grignard reagent, 2-chlorophenylmagnesium bromide, could be reacted with a cyclohexanone (B45756) derivative bearing an electrophilic group at the 1-position, such as cyclohexanone-1-carbonitrile. This nucleophilic addition would form the C-C bond between the aryl group and the cyclohexane ring. However, this approach may present challenges with controlling side reactions and may require more stringent reaction conditions.
Carboxylic Acid Functional Group Installation and Manipulation
The final step in the synthesis is typically the installation of the carboxylic acid group. The most common and reliable method for this transformation is the hydrolysis of a nitrile group. The precursor, 1-(2-chlorophenyl)cyclohexane-1-carbonitrile, can be effectively converted to the target carboxylic acid by heating with either a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide (B78521) or potassium hydroxide), followed by acidic workup. chemrevlett.com
| Hydrolysis Condition | Reagents | Product after Workup |
| Acidic | H₂SO₄ or HCl, H₂O, Heat | This compound |
| Basic | NaOH or KOH, H₂O, Heat | This compound |
While nitrile hydrolysis is the most direct route, other hypothetical methods for installing the carboxylic acid group could be considered. For instance, if a different synthetic route yielded 1-(2-chlorophenyl)cyclohexan-1-ol, oxidation could potentially lead to the desired carboxylic acid, although this would likely involve harsh conditions and potential side reactions.
Stereochemical Control and Diastereoselectivity in Synthesis
The target molecule, this compound, possesses a quaternary stereocenter at the C1 position of the cyclohexane ring. As the synthesis from achiral starting materials without the use of chiral catalysts or auxiliaries will result in a racemic mixture, the control of stereochemistry is a significant consideration if a specific enantiomer is desired.
Currently, there is a lack of specific literature detailing the diastereoselective or enantioselective synthesis of this compound. However, general strategies for the stereoselective synthesis of substituted cyclohexanes can be considered. beilstein-journals.orgacs.org
Enantioselective Synthesis Strategies (if applicable)
For an enantioselective synthesis, several strategies could be explored. The use of a chiral phase-transfer catalyst during the alkylation of 2-chlorophenylacetonitrile with 1,5-dibromopentane could potentially induce enantioselectivity in the formation of the quaternary stereocenter. Chiral auxiliaries attached to the nitrile or the alkylating agent could also be employed to direct the stereochemical outcome, followed by removal of the auxiliary. Furthermore, enzymatic resolution of the final racemic carboxylic acid or a precursor could be a viable method for obtaining the individual enantiomers.
Optimization of Reaction Conditions and Catalyst Systems
For the key step of forming 1-(2-chlorophenyl)cyclohexane-1-carbonitrile via phase-transfer catalysis, optimization of reaction conditions is crucial for maximizing yield and purity.
Catalyst System: The choice of the phase-transfer catalyst is critical. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are commonly used and have been shown to be effective in similar alkylation reactions. beilstein-journals.org The efficiency of the catalyst can be influenced by the lipophilicity of the cation and the nature of the anion. mdma.ch
Base and Solvent: The reaction is typically carried out in a two-phase system, consisting of an organic solvent (e.g., toluene, dichloromethane) and a concentrated aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The concentration of the base can significantly impact the reaction rate.
Temperature and Reaction Time: The reaction temperature is another important parameter to optimize. While higher temperatures can increase the reaction rate, they may also lead to side reactions. Therefore, finding the optimal temperature that balances reaction speed and selectivity is necessary. The reaction time should be monitored to ensure complete conversion without significant product degradation.
Below is a table summarizing key parameters for optimization:
| Parameter | Variables to Consider | Potential Impact |
| Catalyst | Tetrabutylammonium bromide (TBAB), Tetrabutylammonium chloride (TBAC), etc. | Reaction rate, yield |
| Base | NaOH, KOH (concentration) | Deprotonation efficiency, side reactions |
| Solvent | Toluene, Dichloromethane, etc. | Solubility of reactants and catalyst, reaction rate |
| Temperature | Room temperature to reflux | Reaction rate, selectivity, side reactions |
| Reactant Ratio | Molar ratio of 2-chlorophenylacetonitrile to 1,5-dibromopentane | Yield, formation of byproducts |
By systematically varying these parameters, the synthesis of the key nitrile intermediate can be optimized to achieve high efficiency and purity, which in turn facilitates the production of the final this compound.
Synthesis of Key Intermediates and Precursors
The construction of this compound is contingent on the synthesis of two primary building blocks: a precursor for the 2-chlorophenyl group, typically (2-chlorophenyl)acetonitrile, and a six-membered cycloalkane component. The convergence of these precursors leads to the formation of the critical intermediate, 1-(2-chlorophenyl)cyclohexane-1-carbonitrile.
A principal strategy for the synthesis of this intermediate involves the alkylation of (2-chlorophenyl)acetonitrile with a suitable 1,5-dihalopentane, such as 1,5-dibromopentane. This reaction, conducted in the presence of a strong base, facilitates the formation of the cyclohexane ring through intramolecular cyclization.
An alternative approach involves a manganese-catalyzed cross-coupling reaction between a Grignard reagent, such as cyclohexylmagnesium chloride, and 2-chlorobenzonitrile (B47944). dtu.dk This method directly introduces the cyclohexane ring to the benzonitrile (B105546) structure.
The final step in the synthesis of the target molecule is the hydrolysis of the 1-(2-chlorophenyl)cyclohexane-1-carbonitrile intermediate. This transformation can be achieved under either acidic or basic conditions, which effectively converts the nitrile functional group into a carboxylic acid.
(2-Chlorophenyl)acetonitrile serves as a crucial precursor, providing the 2-chlorophenyl moiety and the benzylic carbon that will be part of the cyclohexane ring. Its synthesis is typically achieved through the nucleophilic substitution of a 2-chlorobenzyl halide with a cyanide salt.
| Precursor | Reagents | Reaction Conditions | Product | Yield |
|---|---|---|---|---|
| 2-Chlorobenzyl chloride | Sodium cyanide, Potassium iodide | Reflux in acetone | (2-Chlorophenyl)acetonitrile | Data not available |
The formation of the cyclohexane ring attached to the 2-chlorophenyl group at a quaternary carbon is the key bond-forming step. One effective method is the alkylation of an arylacetonitrile. A patent for a similar transformation describes the reaction of diphenylacetonitrile (B117805) with 1,5-dibromopentane in the presence of aqueous sodium hydroxide and a dimethyl sulfoxide (B87167) solvent. google.com This methodology can be adapted for the synthesis of 1-(2-chlorophenyl)cyclohexane-1-carbonitrile from (2-chlorophenyl)acetonitrile.
| Precursor 1 | Precursor 2 | Reagents | Reaction Conditions | Product | Yield |
|---|---|---|---|---|---|
| (2-Chlorophenyl)acetonitrile | 1,5-Dibromopentane | Sodium hydroxide, Dimethyl sulfoxide | Temperature not exceeding 50°C, 4 hours | 1-(2-Chlorophenyl)cyclohexane-1-carbonitrile | Data not available for this specific reaction |
Another approach involves the manganese-catalyzed cross-coupling of 2-chlorobenzonitrile with cyclohexylmagnesium chloride. dtu.dk This reaction directly forms the C-C bond between the aromatic ring and the cyclohexane ring.
| Precursor 1 | Precursor 2 | Catalyst/Reagents | Reaction Conditions | Product | Yield |
|---|---|---|---|---|---|
| 2-Chlorobenzonitrile | Cyclohexylmagnesium chloride | Manganese(II) chloride | Reaction in THF | 1-(2-Chlorophenyl)cyclohexane-1-carbonitrile | Good yields reported for similar couplings dtu.dk |
The final step to obtain the target carboxylic acid is the hydrolysis of the nitrile group of the 1-(2-chlorophenyl)cyclohexane-1-carbonitrile intermediate. This can be accomplished by heating the nitrile under reflux with either a strong acid, such as dilute hydrochloric or sulfuric acid, or a strong base like sodium hydroxide. A patent describing a similar transformation indicates that hydrolysis of a 1-alkyl-cyclohexanecarbonitrile can be achieved with sulfuric acid at elevated temperatures. google.com
| Precursor | Reagents | Reaction Conditions | Product |
|---|---|---|---|
| 1-(2-Chlorophenyl)cyclohexane-1-carbonitrile | Sulfuric acid, Water | Heating at 105°C for 2 hours | This compound |
| 1-(2-Chlorophenyl)cyclohexane-1-carbonitrile | Sodium hydroxide, Water | Reflux, followed by acidification | This compound |
Chemical Reactivity and Mechanistic Transformations of 1 2 Chlorophenyl Cyclohexane 1 Carboxylic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is the primary site of reactivity in 1-(2-Chlorophenyl)cyclohexane-1-carboxylic acid, undergoing a variety of transformations typical of this functional group.
Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. The classic Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or tosic acid), is a common approach. masterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com The equilibrium nature of this reaction often necessitates the use of a large excess of the alcohol or the removal of water to drive the reaction towards the ester product. masterorganicchemistry.com
Alternative methods that proceed under milder, non-acidic conditions are also applicable. The Steglich esterification, for instance, utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is particularly useful for substrates that may be sensitive to strong acids. orgsyn.org The steric hindrance around the carboxylic acid group in this compound may influence the rate of esterification, potentially favoring less bulky alcohols. orgsyn.org
| Esterification Method | Reagents | General Conditions | Key Mechanistic Feature |
| Fischer-Speier Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Heat, Excess alcohol or water removal | Protonation of carbonyl oxygen |
| Steglich Esterification | Alcohol, DCC, DMAP | Room temperature, Aprotic solvent | Formation of an O-acylisourea intermediate |
| Thionyl Chloride Method | 1. SOCl₂ 2. Alcohol | Two-step process | Formation of an intermediate acid chloride |
Amidation: The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride. fishersci.co.uk Direct reaction with an amine is generally not feasible due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk The acid chloride, readily prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride, reacts efficiently with primary and secondary amines to yield the corresponding amides. fishersci.co.uk
Alternatively, coupling reagents like dicyclohexylcarbodiimide (DCC) can facilitate the direct amidation of the carboxylic acid with an amine. fishersci.co.uk This method forms a highly reactive O-acylisourea intermediate which is then attacked by the amine. fishersci.co.uk
The carboxylic acid group of this compound can be reduced to a primary alcohol, 1-(2-Chlorophenyl)cyclohexylmethanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. libretexts.orgnih.gov The reaction is typically carried out in an anhydrous ethereal solvent, followed by an acidic workup to protonate the resulting alkoxide. libretexts.org It's important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids unless they are first activated, for instance, by conversion to a mixed anhydride. libretexts.orgnih.gov
The mechanism of LiAlH₄ reduction involves the initial deprotonation of the carboxylic acid to form a lithium carboxylate salt. Subsequent hydride attack on the carbonyl carbon, followed by elimination of an aluminate species, generates an intermediate aldehyde. This aldehyde is immediately reduced by another equivalent of hydride to the primary alcohol. libretexts.org
| Reducing Agent | Product | General Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | 1-(2-Chlorophenyl)cyclohexylmethanol | Anhydrous ether, followed by acidic workup |
| Sodium Borohydride (NaBH₄) | No reaction (unless activated) | - |
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for this compound, particularly under forcing conditions. nih.gov The stability of the resulting carbanion or radical intermediate is a key factor in the ease of decarboxylation. nih.gov For 1-aryl-substituted cycloalkanecarboxylic acids, the presence of the aromatic ring can influence the stability of intermediates.
While simple carboxylic acids are generally resistant to decarboxylation, the reaction can be facilitated under specific conditions. nih.gov For instance, oxidative decarboxylation can occur in the presence of metal-salt catalysts and an oxygen-containing gas at elevated temperatures, potentially leading to a mixture of products including ketones and alkenes. researchgate.net In the absence of an olefin coupling partner, cyclohexane (B81311) carboxylic acids have been shown to undergo a decarboxylation-aromatization sequence, albeit in low yields. nih.gov
Acid Halides: The most common method for converting this compound into its corresponding acid chloride, 1-(2-Chlorophenyl)cyclohexane-1-carbonyl chloride, is through reaction with thionyl chloride (SOCl₂). google.com This reaction is efficient and produces gaseous byproducts (SO₂ and HCl), which simplifies purification. google.com The mechanism involves the conversion of the hydroxyl group into a chlorosulfite intermediate, which is a better leaving group, followed by nucleophilic attack of the chloride ion on the carbonyl carbon. google.com
Anhydrides: Symmetrical anhydrides can be prepared from this compound by reacting the corresponding acid chloride with the sodium salt of the carboxylic acid. Alternatively, dehydrating agents can be employed. The formation of cyclic anhydrides is not applicable to this monofunctional carboxylic acid.
Reactions of the Cyclohexane Ring System
The cyclohexane ring of this compound is a saturated hydrocarbon and, as such, is generally less reactive than the carboxylic acid or the aromatic ring. However, functionalization can be achieved through free radical reactions. khanacademy.orgmasterorganicchemistry.com
For example, free radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light, could introduce a bromine atom onto the cyclohexane ring. The position of substitution would be influenced by the relative stability of the resulting carbon radicals.
Transformations of the 2-Chlorophenyl Group
The 2-chlorophenyl group of this compound can undergo a variety of chemical transformations, allowing for the synthesis of diverse derivatives. These reactions primarily involve the aromatic ring and the chlorine substituent.
Nucleophilic Aromatic Substitution on the Chlorophenyl Ring
Nucleophilic aromatic substitution (SNA) of the chlorine atom on the 2-chlorophenyl ring is a potential transformation, though it generally requires harsh reaction conditions or the presence of activating groups. openstax.orglibretexts.org The chlorine atom is a moderately good leaving group. For a nucleophilic attack to occur, the aromatic ring typically needs to be electron-deficient, which is facilitated by the presence of strong electron-withdrawing groups at the ortho and para positions to the leaving group. openstax.orglibretexts.orgyoutube.com
In this compound, the cyclohexane-1-carboxylic acid group is not a strong electron-withdrawing group in the context of activating the ring for SNA. Therefore, direct displacement of the chlorine by common nucleophiles would likely require high temperatures and pressures. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed.
| Reaction Type | Reagents and Conditions | Expected Product |
| Hydroxylation | Strong base (e.g., NaOH), high temperature and pressure | 1-(2-Hydroxyphenyl)cyclohexane-1-carboxylic acid |
| Amination | Ammonia or amines, high temperature and pressure | 1-(2-Aminophenyl)cyclohexane-1-carboxylic acid derivatives |
| Thiolation | Thiols in the presence of a strong base | 1-(2-Thiophenyl)cyclohexane-1-carboxylic acid derivatives |
This table presents plausible but not experimentally confirmed reactions for the target molecule based on general principles of nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution on the Chlorophenyl Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. oneonta.edu The existing substituents on the benzene (B151609) ring, in this case, the chlorine atom and the 1-(cyclohexane-1-carboxylic acid) group, will direct the position of the incoming electrophile. The chlorine atom is an ortho, para-directing group, meaning it directs incoming electrophiles to the positions ortho and para relative to itself. youtube.comyoutube.com However, halogens are also deactivating groups due to their inductive electron-withdrawing effect, which makes the reaction slower than with benzene itself. youtube.comlibretexts.org
The 1-(cyclohexane-1-carboxylic acid) substituent is a bulky group, and its steric hindrance will significantly influence the regioselectivity of the reaction. libretexts.org Attack at the ortho position (C3) to the chlorine and adjacent to the bulky cyclohexyl group would be sterically hindered. Therefore, electrophilic substitution is most likely to occur at the para position (C5) to the chlorine atom.
| Reaction Type | Reagent | Expected Major Product |
| Nitration | HNO₃/H₂SO₄ | 1-(2-Chloro-5-nitrophenyl)cyclohexane-1-carboxylic acid |
| Halogenation | Br₂/FeBr₃ | 1-(5-Bromo-2-chlorophenyl)cyclohexane-1-carboxylic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-(5-Acyl-2-chlorophenyl)cyclohexane-1-carboxylic acid |
| Sulfonation | Fuming H₂SO₄ | 1-(2-Chloro-5-sulfophenyl)cyclohexane-1-carboxylic acid |
This table outlines expected outcomes based on established principles of electrophilic aromatic substitution, considering both electronic and steric effects.
Metal-Catalyzed Coupling Reactions (e.g., cross-coupling with aryl halides)
The chlorine atom on the 2-chlorophenyl ring provides a handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.comnobelprize.orgacs.org Palladium-catalyzed reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination are widely used in synthetic organic chemistry. acs.org
These reactions typically involve an oxidative addition of the aryl halide to a low-valent metal catalyst (e.g., Pd(0)), followed by transmetalation (for Suzuki) or reaction with another substrate, and finally reductive elimination to yield the product and regenerate the catalyst. nobelprize.org The reactivity of aryl chlorides in these couplings is generally lower than that of aryl bromides or iodides, often requiring more specialized catalysts and harsher reaction conditions.
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Expected Product |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 1-(Biphenyl-2-yl)cyclohexane-1-carboxylic acid derivative |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | 1-(2-Vinylphenyl)cyclohexane-1-carboxylic acid derivative |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand, base | 1-(2-(N-Aryl/alkyl)aminophenyl)cyclohexane-1-carboxylic acid |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 1-(2-(Alkynyl)phenyl)cyclohexane-1-carboxylic acid derivative |
This table illustrates potential cross-coupling reactions. The success and efficiency of these reactions would depend on the specific choice of catalyst, ligands, and reaction conditions.
Derivatization Strategies for Analog Development
Systematic Modification of Substituents
The structure of this compound offers multiple points for systematic modification to generate a library of analogs for various applications. These modifications can be targeted at the carboxylic acid group, the cyclohexane ring, or the 2-chlorophenyl moiety.
Modification of the Carboxylic Acid Group: The carboxylic acid is a versatile functional group that can be readily converted into a variety of other functionalities.
Esterification: Reaction with alcohols under acidic conditions or using coupling agents can yield a range of esters.
Amidation: Coupling with primary or secondary amines using activating agents like dicyclohexylcarbodiimide (DCC) can produce a diverse set of amides.
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized.
Conversion to other functional groups: The carboxylic acid can be converted to an acyl halide, which is a reactive intermediate for the synthesis of other derivatives.
Modification of the Cyclohexane Ring: While modifications to the cyclohexane ring itself are less straightforward, it is possible to introduce substituents during the synthesis of the core structure. For example, using substituted cyclohexanones as starting materials in a synthetic route could lead to analogs with additional functional groups on the cyclohexane ring.
Modification of the 2-Chlorophenyl Group: As discussed in section 3.3, the 2-chlorophenyl group can be modified through nucleophilic aromatic substitution, electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at various positions on the aromatic ring, leading to a large number of potential analogs with diverse electronic and steric properties. For instance, replacing the chloro group with other substituents is a common strategy in the development of ketamine analogs. thieme-connect.com
| Modification Site | Reaction Type | Example Reagents | Resulting Functional Group |
| Carboxylic Acid | Esterification | Methanol, H₂SO₄ | Methyl ester |
| Carboxylic Acid | Amidation | Benzylamine, DCC | N-Benzyl amide |
| Carboxylic Acid | Reduction | LiAlH₄ | Hydroxymethyl |
| 2-Chlorophenyl | Suzuki Coupling | Phenylboronic acid, Pd catalyst | Biphenyl |
| 2-Chlorophenyl | Nitration | HNO₃, H₂SO₄ | Nitro |
This table provides examples of systematic modifications to generate analogs of the title compound.
Chemical Space Exploration through Derivatization
The exploration of the chemical space surrounding this compound through derivatization is a key strategy for modulating its physicochemical properties and biological activity. The primary focus of derivatization for this compound is the carboxylic acid functional group, which allows for a variety of chemical transformations. These modifications can lead to the synthesis of esters and amides, thereby expanding the library of related compounds for further investigation.
The reactivity of the carboxylic acid in this compound is influenced by the steric hindrance imposed by the cyclohexane ring and the electronic effects of the ortho-chloro substituted phenyl group. The presence of the bulky cyclohexane ring and the adjacent 2-chlorophenyl group can sterically hinder the approach of reactants to the carbonyl carbon of the carboxylic acid. This steric hindrance can affect reaction rates and may necessitate the use of more reactive reagents or harsher reaction conditions compared to less hindered carboxylic acids.
Esterification
Esterification is a common derivatization reaction for carboxylic acids. The conversion of this compound to its corresponding esters can be achieved through several methods.
One of the most common methods is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is an equilibrium-driven reaction, and to favor the formation of the ester, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus.
Given the potential for steric hindrance in this compound, the direct acid-catalyzed esterification might require prolonged reaction times or higher temperatures. The reactivity of the alcohol also plays a crucial role, with primary alcohols generally reacting faster than secondary alcohols, and tertiary alcohols being largely unreactive under these conditions.
Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride . This can be accomplished by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 1-(2-chlorophenyl)cyclohexane-1-carbonyl chloride is a highly reactive species that readily reacts with alcohols, even sterically hindered ones, in the presence of a base (e.g., pyridine (B92270) or triethylamine) to afford the corresponding ester in high yield.
Another approach involves the use of coupling agents , which are commonly employed in peptide synthesis but are also effective for ester formation. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing it to react with an alcohol under mild conditions. The use of a catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate these reactions.
Table 1: Potential Esterification Reactions of this compound
| Reaction Type | Reagents | Product | General Conditions |
| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Methyl or Ethyl 1-(2-chlorophenyl)cyclohexane-1-carboxylate | Reflux in excess alcohol |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | 1-(2-Chlorophenyl)cyclohexane-1-carbonyl chloride | Anhydrous conditions, often with a catalytic amount of DMF |
| Esterification via Acyl Chloride | Alcohol, Base (e.g., Pyridine) | Corresponding Ester | Anhydrous conditions, typically at room temperature or slightly elevated |
| Carbodiimide Coupling | Alcohol, DCC or EDC, DMAP (catalyst) | Corresponding Ester | Anhydrous aprotic solvent (e.g., Dichloromethane), room temperature |
Amidation
The synthesis of amides from this compound represents another important avenue for derivatization. Similar to esterification, the formation of amides can be challenging due to the steric hindrance around the carboxylic acid group.
Direct reaction of the carboxylic acid with an amine is generally not feasible as it results in an acid-base reaction forming a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary.
The conversion of the carboxylic acid to its acyl chloride is a common and effective method. The resulting 1-(2-chlorophenyl)cyclohexane-1-carbonyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed.
The use of coupling reagents is also a widely employed strategy for amide bond formation, particularly for sterically hindered substrates. Reagents such as DCC, EDC, or more modern coupling agents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) can facilitate the reaction between this compound and an amine under mild conditions. These reactions often proceed with high yields and are tolerant of a wide range of functional groups. For particularly challenging, sterically hindered amidations, specialized protocols and more potent coupling agents might be required.
Table 2: Potential Amidation Reactions of this compound
| Precursor | Reagents | Product | General Conditions |
| This compound | 1. SOCl₂ or (COCl)₂ 2. Amine (R¹R²NH), Base | N,N-Disubstituted-1-(2-chlorophenyl)cyclohexane-1-carboxamide | Two-step process, anhydrous conditions |
| This compound | Amine (R¹R²NH), Coupling Agent (e.g., DCC, EDC, HATU), Base | N,N-Disubstituted-1-(2-chlorophenyl)cyclohexane-1-carboxamide | One-pot reaction, anhydrous aprotic solvent, room temperature |
While specific research findings on the derivatization of this compound are not extensively documented in publicly available literature, the general principles of organic chemistry suggest that these derivatization strategies would be applicable. The success and efficiency of these reactions would likely depend on the careful selection of reagents and optimization of reaction conditions to overcome the potential steric challenges posed by the ortho-substituted phenyl and cyclohexyl groups.
Structure Activity Relationship Sar Studies of 1 2 Chlorophenyl Cyclohexane 1 Carboxylic Acid and Its Analogs
Design and Synthesis of Structural Analogs
The generation of structural analogs of 1-(2-Chlorophenyl)cyclohexane-1-carboxylic acid is fundamental to SAR studies. The design strategy typically involves modifications at three key positions: the phenyl ring, the cyclohexane (B81311) scaffold, and the carboxylic acid moiety. Synthetic approaches are chosen to allow for the versatile introduction of a diverse range of functional groups.
Common synthetic routes to access 1-aryl-cyclohexane-1-carboxylic acids include:
Carboxylation of Grignard Reagents: This classic method involves the formation of a Grignard reagent from a 1-aryl-1-halocyclohexane, which then reacts with carbon dioxide to form the corresponding carboxylate salt, followed by acidic workup to yield the carboxylic acid libretexts.org.
Hydrolysis of Nitriles: An alternative route involves the nucleophilic substitution of a 1-aryl-1-halocyclohexane with a cyanide salt to form a nitrile. Subsequent hydrolysis of the nitrile, under acidic or basic conditions, yields the desired carboxylic acid libretexts.org. This method is particularly useful when the starting halide is readily available.
Palladium-Catalyzed C-H Arylation: Modern synthetic methods may employ palladium-catalyzed reactions to directly functionalize the cyclohexane ring of a pre-existing carboxylic acid, offering a more direct route to certain analogs nih.gov.
For creating diversity on the phenyl ring, Suzuki or other cross-coupling reactions are often employed, starting with a suitably functionalized chlorophenyl boronic acid or a bromo-substituted cyclohexane carboxylic acid ester. Modifications to the cyclohexane ring can be achieved by using substituted cyclohexanones as starting materials.
Impact of Substituent Variations on Molecular Interactions
The nature and position of substituents on both the phenyl and cyclohexane rings can dramatically alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.
Phenyl Ring Substitutions: The 2-chloro substituent on the phenyl ring is a critical feature. Its electron-withdrawing nature and steric bulk influence the orientation of the phenyl ring relative to the cyclohexane moiety. Replacing or adding other substituents allows for a systematic exploration of the binding pocket.
Electronic Effects: Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) at different positions on the phenyl ring can modulate the electrostatic interactions with the target protein. For instance, electron-withdrawing groups can enhance interactions by increasing the acidity of nearby protons or participating in favorable electrostatic contacts.
Steric Effects: The size of the substituent affects how the molecule fits into its binding site. Bulky groups may either enhance binding through increased van der Waals interactions or cause steric clashes that reduce affinity.
Table 1: Hypothetical Impact of Phenyl Ring Substituent Variations on Biological Activity
| Substituent at C-2 | Substituent at C-4 | Electronic Effect | Steric Bulk | Predicted Relative Activity |
|---|---|---|---|---|
| -Cl (Parent) | -H | Electron-withdrawing | Medium | Baseline |
| -F | -H | Electron-withdrawing | Small | Potentially similar or slightly decreased |
| -Br | -H | Electron-withdrawing | Large | Potentially decreased due to steric hindrance |
| -Cl | -NO₂ | Strongly electron-withdrawing | Medium | Potentially increased |
| -Cl | -OCH₃ | Electron-donating | Medium | Potentially decreased or altered selectivity |
Cyclohexane Ring Substitutions: Adding substituents to the cyclohexane ring introduces new stereocenters and can restrict the conformational flexibility of the ring, locking it into a preferred chair conformation. This can have a profound impact on the spatial orientation of the phenyl and carboxylic acid groups, which is often crucial for proper binding. For example, studies on related cyclohexane derivatives have shown that substitutions can lead to selective thrombin inhibition activity cabidigitallibrary.org.
Conformational Effects on Biological Activity
The three-dimensional structure of this compound is a key determinant of its biological activity. The cyclohexane ring typically adopts a stable chair conformation to minimize steric strain sapub.org. In this scaffold, the bulky 2-chlorophenyl and carboxylic acid groups are attached to the same carbon atom (C1).
The relative orientation of these two groups is critical. The lowest energy conformation will seek to minimize steric interactions, such as 1,3-diaxial interactions sapub.org. The orientation of the 2-chlorophenyl ring can shield one face of the molecule, influencing how it approaches and binds to a receptor.
Axial vs. Equatorial Orientation: In monosubstituted cyclohexanes, a substituent generally prefers the equatorial position to avoid steric clashes. However, in a 1,1-disubstituted system, the conformational preference is more complex. The energetic balance between having the larger group in an axial or equatorial position will determine the dominant conformation.
Cis/Trans Isomerism: The introduction of additional substituents on the cyclohexane ring creates cis and trans diastereomers. These isomers can have vastly different biological activities because the spatial arrangement of the key pharmacophoric groups is altered. For example, studies on 4-(4-methoxyphenyl)cyclohexane-1-carboxylic acid derivatives demonstrated that cis and trans isomers exhibit different physical and potentially biological properties osti.gov. Pre-shaping a ligand to complement the geometry of a binding site can minimize the loss of conformational entropy upon binding, thereby improving affinity unina.it.
Isosteric Replacements of the Carboxylic Acid Group
The carboxylic acid group is often a key pharmacophoric element, capable of forming strong ionic and hydrogen bond interactions with biological targets. However, it can also lead to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism nih.govnih.gov. Replacing the carboxylic acid with a bioisostere—a different functional group with similar physicochemical properties—is a common strategy in medicinal chemistry to overcome these limitations drughunter.com.
The goal of isosteric replacement is to retain the crucial binding interactions while improving the drug-like properties of the molecule.
Common Carboxylic Acid Isosteres:
Tetrazoles: 1H-tetrazoles are one of the most widely used carboxylic acid isosteres. They have a similar pKa to carboxylic acids and can act as hydrogen bond donors and acceptors, mimicking the interaction profile of the carboxylate group drughunter.comresearchgate.net.
Acyl Sulfonamides: These groups are also acidic and can form strong hydrogen bonds. They offer a different geometric arrangement of hydrogen bond donors and acceptors, which can sometimes lead to improved potency and selectivity nih.gov.
Hydroxamic Acids: While often used as metal chelators, hydroxamic acids can also serve as carboxylic acid surrogates, though they may have their own metabolic liabilities nih.gov.
Isoxazolols and other acidic heterocycles: A variety of five-membered heterocyclic rings with acidic protons have been developed as carboxylic acid replacements hyphadiscovery.com.
The choice of isostere depends on the specific context of the drug target and the desired property improvements. For instance, replacing the carboxylate with a neutral group can be a strategy to improve distribution to the central nervous system hyphadiscovery.com.
Table 2: Properties of Common Carboxylic Acid Bioisosteres
| Functional Group | Typical pKa Range | Key Features | Potential Advantages |
|---|---|---|---|
| Carboxylic Acid | ~4.0 - 5.0 | Planar, H-bond donor/acceptor | Strong target interaction |
| Tetrazole | ~4.5 - 5.0 | Aromatic ring, H-bond donor/acceptor | Increased lipophilicity, metabolic stability drughunter.com |
| Acyl Sulfonamide | Variable | Tetrahedral geometry, H-bond donor/acceptor | Can improve potency, alter binding mode nih.gov |
| Hydroxamic Acid | ~8.0 - 9.0 | H-bond donor/acceptor, metal chelation | Can mimic carboxylate interactions nih.gov |
| Isoxazolol | Variable | Acidic heterocycle | Modulates physicochemical properties hyphadiscovery.com |
Comparative SAR with Related Chemical Scaffolds
The SAR of this compound can be further understood by comparing it to related chemical structures.
Analogs with Different Aryl Groups: Comparing the 2-chlorophenyl series to analogs bearing other aryl groups (e.g., phenyl, naphthyl, or heteroaryl rings) can reveal the importance of the specific steric and electronic contributions of the 2-chlorophenyl moiety. For example, a study on 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives showed that the nature of an attached heterocyclic ring significantly influenced antibacterial activity researchgate.net.
Scaffolds with Modified Cycloalkane Rings: Replacing the cyclohexane ring with a cyclopentane, cycloheptane, or even an acyclic linker can probe the importance of the cyclohexane ring's size and conformational properties for biological activity. Maintaining a rigid scaffold is often key to preserving potency unina.it.
Amidrazone Derivatives of Cyclohexene (B86901) Carboxylic Acid: Research on amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety has provided SAR insights. For instance, the presence of a double bond in the cyclohexane ring was found to alter the anti-inflammatory cytokine response compared to saturated analogs mdpi.com. Furthermore, specific substituents on the phenyl ring were found to be crucial for antibacterial activity in this related scaffold mdpi.com. This suggests that both the saturation of the cyclohexane ring and the substitution pattern on the aromatic ring are critical determinants of biological activity in these systems.
By systematically analyzing these related scaffolds, a more comprehensive picture of the SAR for this class of compounds emerges, guiding the design of future analogs with optimized biological profiles.
In Vitro Pharmacological and Mechanistic Investigations
Receptor Binding and Ligand-Target Interaction Studies
Derivatives of cyclohexane (B81311), particularly those with an amino group, have been extensively studied as N-methyl-D-aspartate (NMDA) receptor antagonists. For instance, amino-alkyl-cyclohexanes have been identified as uncompetitive NMDA receptor antagonists, exhibiting a strong voltage-dependency and fast blocking kinetics nih.govnih.gov. These compounds displace the binding of radiolabeled NMDA receptor channel blockers like [³H]-(+)-MK-801 from rat cortical membranes, indicating a direct interaction with the ion channel pore nih.gov.
Table 1: NMDA Receptor Binding Affinities of Structurally Related Amino-Alkyl-Cyclohexane Derivatives
| Compound | Kᵢ (µM) for [³H]-(+)-MK-801 displacement |
| Amino-alkyl-cyclohexane Derivative 1 | 1.5 |
| Amino-alkyl-cyclohexane Derivative 2 | 143 |
| Neramexane (MRZ 2/579) | 1.29 (IC₅₀) |
This table presents a range of binding affinities for various amino-alkyl-cyclohexane derivatives to the NMDA receptor, illustrating the structural influence on receptor interaction. Data is indicative of the potential for cyclohexane derivatives to target this receptor.
Enzyme Inhibition and Modulation Mechanisms
The inhibitory potential of cyclohexane carboxylic acid derivatives against various enzymes has been explored. For example, certain derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. The half-maximal inhibitory concentration (IC₅₀) is a common measure of the potency of a substance in inhibiting a specific enzyme's function researchgate.netwikipedia.org.
While there is no specific data on the enzyme inhibition profile of 1-(2-Chlorophenyl)cyclohexane-1-carboxylic acid, structurally related compounds have shown activity against enzymes like COX-1 and COX-2 researchgate.net. The inhibitory activity is influenced by the specific substitutions on the aromatic and cyclic rings.
Table 2: Cyclooxygenase (COX) Inhibition by Structurally Related Compounds
| Compound Class | Target Enzyme | IC₅₀ (µM) |
| Pyrazole Derivatives | COX-1 | Varies |
| Pyrazole Derivatives | COX-2 | Varies |
| Vitacoxib | COX-2 | Potent Inhibition |
This table provides examples of COX enzyme inhibition by classes of compounds that may share structural motifs with this compound, suggesting a potential for anti-inflammatory activity through this mechanism.
Cellular Mechanism of Action Studies (e.g., signal transduction pathways)
The cellular mechanisms of action for NMDA receptor antagonists, a class to which derivatives of this compound may belong, are well-documented. By blocking the influx of Ca²⁺ through the NMDA receptor channel, these antagonists can modulate downstream signaling pathways involved in synaptic plasticity, excitotoxicity, and pain transmission virginia.edu. This blockade can prevent the activation of various intracellular enzymes and transcription factors that are dependent on calcium signaling.
Furthermore, the anti-inflammatory effects of some cyclohexane derivatives may be mediated through the inhibition of pro-inflammatory signaling pathways. For instance, inhibition of COX enzymes leads to a reduction in the production of prostaglandins, which are key mediators of inflammation and pain dovepress.com. Some compounds have also been shown to inhibit the production of pro-inflammatory cytokines like TNF-α dovepress.commdpi.com.
Investigation of Biological Targets in Model Systems (e.g., NMDA receptor antagonism)
In vitro model systems are crucial for characterizing the pharmacological activity of novel compounds. For potential NMDA receptor antagonists, electrophysiological recordings from cultured neurons are used to assess their ability to block NMDA-induced currents. Amino-alkyl-cyclohexane derivatives have been shown to antagonize NMDA-induced currents in cultured hippocampal neurons in a use- and voltage-dependent manner nih.gov. This indicates that they act as open-channel blockers, a characteristic of uncompetitive antagonists.
The neuroprotective effects of NMDA receptor antagonists can be evaluated in vitro by assessing their ability to protect cultured neurons from excitotoxicity induced by high concentrations of glutamate or NMDA.
Assessment of Specific In Vitro Biological Activities (e.g., anti-inflammatory, analgesic, antidepressant properties in cell-based or biochemical assays)
The potential biological activities of this compound can be explored through various in vitro assays based on the activities of its structural analogs.
Anti-inflammatory Activity: The anti-inflammatory potential can be assessed using cell-based assays that measure the inhibition of pro-inflammatory mediators. For example, the inhibition of lipopolysaccharide (LPS)-induced production of TNF-α and other cytokines in macrophage cell lines or human peripheral blood mononuclear cells (PBMCs) is a common method mdpi.com. Biochemical assays can directly measure the inhibition of enzymes like COX-1 and COX-2 researchgate.net.
Analgesic Activity: While analgesia is primarily an in vivo endpoint, in vitro assays can provide mechanistic insights. For instance, antagonism of NMDA receptors is a well-established mechanism for reducing central sensitization to pain. Therefore, receptor binding and functional assays for NMDA receptor activity are relevant.
Antidepressant Properties: Emerging research suggests a role for NMDA receptor antagonists in the treatment of depression. In vitro studies can explore the effects of these compounds on neuronal plasticity and signaling pathways implicated in depression.
Table 3: In Vitro Assays for Assessing Biological Activities of Related Compounds
| Biological Activity | In Vitro Assay | Measured Endpoint |
| Anti-inflammatory | LPS-stimulated Macrophages/PBMCs | Inhibition of TNF-α, IL-6 production |
| Anti-inflammatory | Biochemical COX assay | IC₅₀ for COX-1 and COX-2 inhibition |
| Neuroprotection | Cultured neuron excitotoxicity assay | Protection against glutamate-induced cell death |
| NMDA Receptor Antagonism | Electrophysiology on cultured neurons | Blockade of NMDA-induced currents |
This table outlines common in vitro assays used to evaluate the biological activities of compounds structurally related to this compound.
Advanced Analytical and Spectroscopic Characterization Methods
High-Resolution Mass Spectrometry for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For 1-(2-Chlorophenyl)cyclohexane-1-carboxylic acid (molecular formula C₁₃H₁₅ClO₂), HRMS provides an exact mass measurement that serves as definitive proof of its composition. In positive-ion mode electrospray ionization (ESI), the compound is expected to be detected as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly visible, with a second major isotopic peak at M+2, further confirming the presence of a single chlorine atom.
Fragmentation patterns observed during tandem MS/MS experiments can also offer structural verification. Key fragmentation pathways would likely include the neutral loss of the carboxylic acid group (HCOOH), water (H₂O), and subsequent cleavages of the cyclohexane (B81311) ring.
Table 1: Predicted HRMS Data for C₁₃H₁₅ClO₂
| Ion Species | Calculated Exact Mass (³⁵Cl) | Calculated Exact Mass (³⁷Cl) |
|---|---|---|
| [M+H]⁺ | 239.0833 | 241.0804 |
| [M+Na]⁺ | 261.0653 | 263.0623 |
| [M-H]⁻ | 237.0688 | 239.0658 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed for a complete structural assignment of this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for the carboxylic acid proton, the aromatic protons of the 2-chlorophenyl group, and the aliphatic protons of the cyclohexane ring. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift (typically 10-12 ppm). libretexts.org The four protons on the substituted benzene (B151609) ring would appear as complex multiplets in the aromatic region (approx. 7.2-7.5 ppm). The ten protons of the cyclohexane ring would produce a series of complex, overlapping signals in the upfield region (approx. 1.2-2.5 ppm).
¹³C NMR: The carbon NMR spectrum would reveal 13 distinct carbon signals. The carbonyl carbon of the carboxylic acid would be found far downfield (approx. 175-185 ppm). libretexts.org Six signals would be present in the aromatic region (approx. 120-145 ppm), including the two quaternary carbons. The quaternary carbon of the cyclohexane ring, bonded to both the phenyl and carboxyl groups, would also be identifiable. The remaining five signals corresponding to the CH₂ groups of the cyclohexane ring would appear in the aliphatic region (approx. 20-40 ppm).
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguously assigning the proton and carbon signals, particularly for the complex cyclohexane and aromatic spin systems. COSY would reveal the coupling relationships between adjacent protons, while HSQC would correlate each proton signal with its directly attached carbon atom.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Technique | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Carboxylic Acid | ¹H NMR | 10.0 - 12.0 | Broad singlet, exchangeable with D₂O. libretexts.org |
| Aromatic | ¹H NMR | 7.2 - 7.5 | Complex multiplets for the 4 protons on the chlorophenyl ring. |
| Cyclohexane | ¹H NMR | 1.2 - 2.5 | Overlapping multiplets for the 10 aliphatic protons. |
| Carbonyl | ¹³C NMR | 175 - 185 | Carboxylic acid carbon. libretexts.org |
| Aromatic | ¹³C NMR | 120 - 145 | 6 distinct signals for the chlorophenyl ring carbons. |
| Quaternary (Cyclohexane) | ¹³C NMR | 45 - 55 | Carbon attached to both ring and carboxyl group. |
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods are vital for separating the target compound from impurities and for performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a photodiode array (PDA) detector is a standard method for assessing the purity of this compound. A C18 column is typically used with a mobile phase consisting of an organic solvent (like acetonitrile) and acidified water (using formic or phosphoric acid). sielc.com The PDA detector can monitor the absorbance across a range of UV wavelengths, which is useful for identifying impurities and confirming the identity of the main peak by its UV spectrum. Coupling HPLC with a mass spectrometer (HPLC-MS) allows for the identification of impurities based on their mass-to-charge ratios.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and polar nature of the carboxylic acid group, direct analysis by GC-MS is challenging. silae.it Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile ester (e.g., a methyl ester) or a silyl (B83357) ester. thermofisher.com After derivatization, the compound can be analyzed using a standard non-polar capillary column. The mass spectrometer provides fragmentation patterns that serve as a molecular fingerprint, allowing for high-confidence identification by comparison with spectral libraries. silae.itf1000research.com
Table 3: Typical Chromatographic Conditions
| Technique | Parameter | Typical Condition |
|---|---|---|
| HPLC | Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient Elution) | |
| Detection | PDA (UV) / Mass Spectrometry (MS) | |
| GC-MS | Derivatization | Required (e.g., methylation with diazomethane (B1218177) or silylation with BSTFA) |
| Column | DB-5 or equivalent non-polar capillary column | |
| Carrier Gas | Helium |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by features characteristic of the carboxylic acid group. A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. libretexts.orglibretexts.org A sharp and intense absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. libretexts.org Other significant bands include C-H stretches for the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C-O stretching (1210-1320 cm⁻¹), and a band for the C-Cl stretch (typically below 850 cm⁻¹). libretexts.org
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch gives a strong signal. Aromatic ring vibrations, particularly the ring "breathing" mode, are often strong and characteristic, providing a good fingerprint for the substituted phenyl group.
Table 4: Predicted Vibrational Spectroscopy Frequencies
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Very Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Strong |
| Carbonyl C=O | Stretch | 1690 - 1720 | Very Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium, Multiple Bands |
| Carboxylic Acid C-O | Stretch | 1210 - 1320 | Strong |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to elucidate the electronic structure and reactivity of molecules. For 1-(2-Chlorophenyl)cyclohexane-1-carboxylic acid, DFT calculations can determine molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. tandfonline.com These calculations also provide insights into the distribution of electron density, allowing for the prediction of sites susceptible to electrophilic or nucleophilic attack. Reactivity descriptors, derived from DFT, help in understanding the molecule's behavior in chemical reactions. mit.edursc.org
Table 1: Representative DFT-Calculated Electronic Properties (Note: These are illustrative values for a molecule of this class, as specific experimental or calculated data for this compound is not publicly available.)
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |
| Dipole Moment | 2.5 D | Measures molecular polarity |
| Electron Affinity | 1.1 eV | Energy released upon gaining an electron |
Conformational Analysis and Energy Landscapes
The cyclohexane (B81311) ring of this compound is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. fiveable.me This leads to two possible positions for its substituents: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). Through a process known as a ring flip, these positions can interconvert.
However, for a substituted cyclohexane, the two chair conformations are not of equal energy. libretexts.org Large substituents experience significant steric hindrance, known as 1,3-diaxial interactions, when in the axial position. openochem.orglibretexts.org Consequently, the conformation where bulky groups occupy the equatorial position is energetically favored. libretexts.org For this compound, both the 2-chlorophenyl and the carboxylic acid groups are bulky. Therefore, the most stable conformation is overwhelmingly the one where both of these substituents are in the equatorial position. The energy difference between the axial and equatorial conformers, known as the A-value, quantifies this preference.
Table 2: Steric Preference (A-values) for Substituents on a Cyclohexane Ring
| Substituent | A-value (kJ/mol) | Preference for Equatorial Position |
|---|---|---|
| -Cl (Chloro) | 2.5 | Strong |
| -COOH (Carboxylic Acid) | 5.9 | Very Strong |
| -C6H5 (Phenyl) | 12.1 | Extremely Strong |
Data sourced from studies on monosubstituted cyclohexanes and indicates the strong energetic penalty for placing these groups in an axial position. openstax.org
Molecular Docking Simulations with Potential Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. For this compound, docking simulations could be performed against various protein targets to predict its binding affinity and mode of interaction. hilarispublisher.combenthamdirect.com The simulation calculates a docking score, which estimates the binding free energy, with more negative scores indicating stronger binding. Analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. tandfonline.commdpi.com
Table 3: Illustrative Molecular Docking Results for Chlorophenyl-Containing Ligands (Note: This table presents hypothetical data to demonstrate the typical output of a docking study, as specific targets for this compound are not defined in public literature.)
| Potential Protein Target | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |
| MDM2 Oncogenic Protein | -7.9 | Leu54, Gly58, Val93 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are built by calculating molecular descriptors that encode various physicochemical properties of the molecules. nih.gov For a compound like this compound, relevant descriptors would include topological indices, electronic properties (like those from DFT), and steric parameters. acs.org By developing a QSAR model using a set of similar compounds with known activities, the biological activity of new or untested compounds can be predicted. This approach is valuable for prioritizing compounds for synthesis and experimental testing. nih.gov
Table 4: Relevant Molecular Descriptors for QSAR Analysis
| Descriptor Class | Specific Descriptor Example | Property Encoded |
|---|---|---|
| Electronic | Dipole Moment | Polarity and charge distribution |
| HOMO/LUMO Energies | Reactivity and electron transfer | |
| Topological | Wiener Index | Molecular branching and size |
| Zagreb Indices | Molecular connectivity | |
| Physicochemical | LogP (Octanol-Water Partition) | Lipophilicity/Hydrophobicity |
| Polar Surface Area (PSA) | H-bonding capacity, membrane permeability |
| Steric | Molar Refractivity | Molecular volume and polarizability |
Molecular Dynamics Simulations for Ligand-Target Interactions
While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of their interaction over time. nih.gov An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, the stability of binding, and the role of solvent molecules. nih.govresearchgate.net For this compound bound to a protein target, MD simulations can validate the stability of the docked pose, identify key stable interactions, and be used to calculate binding free energies with higher accuracy through methods like MM-GBSA or MM-PBSA. mdpi.comacs.org
Table 5: Key Analyses from Molecular Dynamics Trajectories
| Analysis Metric | Information Gained |
|---|---|
| Root Mean Square Deviation (RMSD) | Stability of the ligand in the binding pocket and conformational changes of the protein. |
| Root Mean Square Fluctuation (RMSF) | Identifies flexible regions of the protein upon ligand binding. |
| Hydrogen Bond Analysis | Determines the occupancy and lifetime of specific hydrogen bonds between the ligand and receptor. |
| Interaction Energy Calculation | Quantifies the contribution of van der Waals and electrostatic forces to the binding affinity. |
In Silico Prediction of Chemical and Biological Properties
Various computational tools and models exist for the in silico prediction of physicochemical properties and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. nih.goveuropa.eu These predictions are vital in the early stages of drug development to filter out compounds with undesirable properties. researchgate.net For this compound, properties such as aqueous solubility, lipophilicity (LogP), and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five) can be readily calculated. researchgate.netunpad.ac.id
Table 6: Predicted Physicochemical and Drug-Likeness Properties (Note: These values are calculated based on the compound's structure using standard computational algorithms.)
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C13H15ClO2 | |
| Molecular Weight | 238.71 g/mol | Complies with Lipinski's Rule (< 500) |
| LogP (Octanol-Water Partition Coeff.) | 3.65 | Indicates moderate lipophilicity |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤ 5) |
| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (≤ 10) |
| Polar Surface Area (PSA) | 37.3 Ų | Suggests good potential for cell membrane permeability |
Metabolic Pathway Elucidation and Biotransformation Studies
Identification of Phase I and Phase II Metabolites in vitro or in non-human biological systems
In the absence of direct experimental data for 1-(2-Chlorophenyl)cyclohexane-1-carboxylic acid, the identification of its metabolites relies on extrapolation from related structures. Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. longdom.org For this compound, oxidation is the most probable initial metabolic step.
Phase I reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, are likely to introduce hydroxyl groups onto the cyclohexane (B81311) ring or the chlorophenyl ring. mhmedical.com Hydroxylation of the cyclohexane ring can occur at various positions, leading to a number of isomeric metabolites. Aromatic hydroxylation of the chlorophenyl ring is also a possibility, although the position of the chlorine atom may influence the site of hydroxylation.
Following Phase I reactions, the resulting metabolites, along with the parent compound which already possesses a carboxylic acid group, can undergo Phase II conjugation reactions. mdpi.com These reactions involve the addition of endogenous polar molecules to the functional groups of the drug or its metabolites. longdom.org The primary Phase II reaction for a compound containing a carboxylic acid is glucuronidation, where glucuronic acid is attached to the carboxylic acid moiety to form a more water-soluble glucuronide conjugate. nih.govnih.govhyphadiscovery.comresearchgate.netacs.org Other potential, though likely minor, conjugation pathways could include sulfation or conjugation with amino acids.
Table 1: Predicted Phase I and Phase II Metabolites of this compound
| Metabolite Type | Predicted Metabolite | Metabolic Reaction |
| Phase I | Hydroxylated cyclohexane derivatives | Oxidation |
| Hydroxylated chlorophenyl derivatives | Oxidation | |
| Phase II | This compound glucuronide | Glucuronidation |
| Hydroxylated metabolite glucuronides | Glucuronidation |
This table presents predicted metabolites based on the metabolism of structurally similar compounds. Specific in vitro or in vivo studies are required for confirmation.
Characterization of Enzymatic Transformations Involved in Metabolism
The enzymatic transformations of this compound are predicted to be mediated by the superfamily of cytochrome P450 enzymes for Phase I reactions and by UDP-glucuronosyltransferases (UGTs) for the principal Phase II reaction.
Cytochrome P450 (CYP) Enzymes: The CYP450 system is a major contributor to the metabolism of a vast array of xenobiotics. mhmedical.com For compounds containing a chlorophenyl group, isoforms such as CYP3A4 and CYP2B6 have been shown to be involved in their metabolism. nih.govnih.govnih.gov Therefore, it is plausible that these or other CYP isoforms are responsible for the oxidative metabolism of this compound. The specific isoforms involved would need to be identified through in vitro studies using human liver microsomes or recombinant CYP enzymes.
UDP-Glucuronosyltransferases (UGTs): The conjugation of carboxylic acids with glucuronic acid is a well-established metabolic pathway catalyzed by UGTs. nih.gov Several UGT isoforms, including UGT1A3, UGT1A9, and UGT2B7, are known to glucuronidate carboxylic acid-containing drugs. nih.gov UGT2B7, in particular, has been identified as a major enzyme in the glucuronidation of many such compounds. nih.gov Therefore, it is highly probable that one or more of these UGT isoforms are involved in the formation of the acyl glucuronide of this compound.
Table 2: Predicted Enzymes Involved in the Metabolism of this compound
| Metabolic Phase | Enzyme Superfamily/Family | Predicted Specific Enzymes | Role |
| Phase I | Cytochrome P450 (CYP) | CYP3A4, CYP2B6, and others | Oxidation of cyclohexane and chlorophenyl rings |
| Phase II | UDP-Glucuronosyltransferases (UGT) | UGT1A3, UGT1A9, UGT2B7 | Glucuronidation of the carboxylic acid group |
This table is based on the known enzymatic transformations of compounds with similar chemical features. Experimental verification is necessary to confirm the specific enzymes involved.
Prediction of Metabolic Fate Using Computational Tools
In the absence of experimental data, computational models serve as valuable tools for predicting the metabolic fate of new chemical entities. nih.govuni-hamburg.de These in silico methods can predict potential sites of metabolism, the likelihood of a compound being a substrate for specific metabolizing enzymes, and the potential for drug-drug interactions.
For this compound, various computational approaches could be employed. Structure-based methods, such as docking the compound into the active sites of different CYP450 and UGT isoforms, could help identify the enzymes most likely to be involved in its metabolism. Ligand-based approaches, which utilize the known metabolic data of a large set of compounds, could predict the sites on the molecule that are most susceptible to metabolic attack.
Semi-empirical computational models have been developed to predict the activation energies for aromatic and aliphatic hydroxylation by cytochrome P450 enzymes. doi.orgresearchgate.net Such models could be applied to this compound to estimate the relative likelihood of hydroxylation at different positions on both the cyclohexane and chlorophenyl rings. These predictions can guide the design of in vitro metabolic studies and help in the early identification of potentially reactive metabolites.
The prediction of Phase II metabolism, particularly glucuronidation, can also be aided by computational models that consider the physicochemical properties of the carboxylic acid group and the substrate specificities of different UGT isoforms. These tools can provide an initial assessment of the compound's clearance pathway and its potential for metabolic drug-drug interactions. nih.gov
Applications As a Synthetic Building Block and Chemical Intermediate
Role in the Synthesis of Complex Organic Molecules
While specific examples for 1-(2-Chlorophenyl)cyclohexane-1-carboxylic acid are not documented in the provided search results, its structural isomer, 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid , serves as a crucial building block in organic synthesis. This class of compounds, featuring a substituted phenyl group attached to a cyclohexane (B81311) carboxylic acid scaffold, provides a versatile framework for constructing more complex molecular architectures. The carboxylic acid group can be converted into a variety of other functional groups (e.g., esters, amides, acid chlorides), and the chlorophenyl moiety allows for further modifications through aromatic substitution reactions. These reactions enable chemists to build intricate molecules with specific stereochemistry and biological activity.
For instance, the trans-isomer of 4-(4-chlorophenyl)cyclohexanecarboxylic acid is particularly important for ensuring the correct three-dimensional structure in the synthesis of pharmaceutical compounds.
Utility in the Production of Specific Chemical Compounds (e.g., Atovaquone derivatives)
The most prominent application of a structural isomer, 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid , is its role as a key intermediate in the synthesis of Atovaquone . acs.org Atovaquone is an antimicrobial medication used to treat or prevent pneumocystis pneumonia and malaria. nih.gov
The synthesis of Atovaquone involves the coupling of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid with 2-chloro-1,4-naphthoquinone. acs.orgmedjpps.com This reaction is a critical step that forms the core structure of the final drug molecule. Various synthetic routes have been developed to optimize this process, highlighting the industrial importance of this particular isomer. medjpps.comperiodikos.com.br
Furthermore, derivatives of 4-(4-chlorophenyl)cyclohexane carboxylic acid have been synthesized and investigated for other biological activities. For example, hydrazone derivatives have been prepared and evaluated for their potential as antibacterial agents. researchgate.net
Table 1: Key Intermediates in Atovaquone Synthesis
| Compound Name | Role in Synthesis |
|---|---|
| 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | Key intermediate that couples with a naphthoquinone derivative. acs.org |
| 2-chloro-1,4-naphthoquinone | Coupling partner for the carboxylic acid intermediate. acs.orgmedjpps.com |
Development of Novel Synthetic Methodologies Utilizing the Compound
Research into the synthesis of Atovaquone has led to the development of more efficient and sustainable manufacturing routes that utilize 4-(4-chlorophenyl)cyclohexanecarboxylic acid . Initial commercial routes were often plagued by low yields and the use of expensive reagents. acs.org
Future Research Directions and Potential Applications
Exploration of Undiscovered Reactivity
The reactivity of 1-(2-Chlorophenyl)cyclohexane-1-carboxylic acid is largely uncharted territory, presenting a fertile ground for fundamental chemical research. Future studies could systematically investigate the chemical transformations of its core functional groups: the carboxylic acid, the cyclohexane (B81311) ring, and the 2-chlorophenyl substituent.
Key areas for exploration include:
Transformations of the Carboxylic Acid Group: Beyond standard reactions such as esterification and amidation, research into less common transformations could yield novel derivatives. For instance, decarboxylative reactions could lead to the formation of new carbon-carbon or carbon-halogen bonds, providing access to a wider range of molecular structures. acs.org
Functionalization of the Cyclohexane Ring: The selective functionalization of the cyclohexane ring is a significant challenge in organic synthesis. Future research could focus on developing methods for the regioselective and stereoselective introduction of new functional groups onto the aliphatic ring. This could involve directing group-assisted C-H activation or transannular reactions to create more complex and rigid molecular architectures. nih.gov
Reactions of the 2-Chlorophenyl Group: The chlorine atom on the phenyl ring can serve as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions would enable the introduction of a wide array of substituents, thereby expanding the chemical space around the core scaffold.
A summary of potential reactivity explorations is presented in Table 1.
| Functional Group | Potential Reaction Type | Potential Outcome |
| Carboxylic Acid | Decarboxylative Halogenation | Formation of 1-chloro-1-(2-chlorophenyl)cyclohexane |
| Cyclohexane Ring | C-H Activation/Functionalization | Introduction of new substituents at various positions |
| 2-Chlorophenyl Group | Suzuki Cross-Coupling | Formation of biaryl derivatives |
| 2-Chlorophenyl Group | Buchwald-Hartwig Amination | Introduction of nitrogen-containing functional groups |
Table 1: Potential Areas for Reactivity Exploration of this compound. This table is interactive. Click on the headers to sort.
Development of New Synthetic Routes
While synthetic routes to related compounds like 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid have been reported, dedicated and optimized synthetic strategies for the ortho-substituted isomer are less developed. google.com Future research in this area should aim to develop novel, efficient, and scalable synthetic routes to this compound and its derivatives.
Potential new synthetic approaches could include:
Asymmetric Synthesis: The development of enantioselective synthetic methods would be crucial for investigating the biological activities of individual enantiomers, as stereochemistry often plays a critical role in molecular recognition.
Flow Chemistry: The use of continuous flow technologies could offer advantages in terms of safety, scalability, and reaction control, particularly for reactions that are difficult to manage in batch processes.
Biocatalysis: The application of enzymes as catalysts could provide highly selective and environmentally friendly synthetic routes to the target compound and its derivatives.
Expansion of SAR Studies to Novel Biological Targets
The structural motif of a substituted cyclohexane ring linked to an aromatic system is present in a number of biologically active molecules. However, the specific biological profile of this compound remains to be elucidated. Future research should focus on expanding structure-activity relationship (SAR) studies to identify and optimize its activity against novel biological targets.
Drawing inspiration from related structures, potential therapeutic areas for investigation could include:
Anti-inflammatory Agents: Derivatives of cyclohexenecarboxylic acid have been investigated for their anti-inflammatory properties. mdpi.com SAR studies could explore how modifications to the 2-chlorophenyl and cyclohexane moieties of the title compound influence its activity against inflammatory targets.
Antihistamines: Tricyclic carboxylic acids have shown promise as antihistamine agents. nih.gov The scaffold of this compound could serve as a starting point for the design of novel H1 receptor antagonists.
Antibacterial Agents: Hydrazone derivatives of the related 4-(4-chlorophenyl)cyclohexane carboxylic acid have been synthesized and evaluated for their antibacterial activity. researchgate.net A similar derivatization strategy could be applied to the ortho-isomer to explore its potential as an antibacterial agent.
A hypothetical SAR exploration is outlined in Table 2.
| Modification Site | Proposed Modification | Potential Biological Target |
| Carboxylic Acid | Conversion to hydrazone | Bacterial enzymes |
| 2-Chlorophenyl Group | Introduction of a basic amine | Histamine H1 receptor |
| Cyclohexane Ring | Introduction of hydroxyl groups | Cyclooxygenase (COX) enzymes |
Table 2: Hypothetical Structure-Activity Relationship (SAR) Exploration. This table is interactive. Click on the headers to sort.
Advanced Analytical Method Development
To support the exploration of its reactivity, synthesis, and biological activity, the development of advanced and validated analytical methods for this compound is essential. Future research in this area should focus on creating highly sensitive and selective methods for its detection and quantification in various matrices.
Key areas for analytical method development include:
Chromatographic Methods: The development of robust high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods coupled with mass spectrometry (MS) will be crucial for purity assessment, reaction monitoring, and pharmacokinetic studies. nih.govshimadzu.com These methods should be capable of separating the target compound from its isomers and potential impurities.
Chiral Separation: As the compound is chiral, the development of chiral chromatographic methods will be necessary to separate and quantify the individual enantiomers.
Metabolite Identification: In the context of biological studies, advanced analytical techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) will be required to identify and characterize potential metabolites of the compound.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Study
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and chemical research. mdpi.comspringernature.com The integration of these computational tools can significantly accelerate the study of this compound and its derivatives.
Future research leveraging AI and ML could involve:
Predictive Modeling: AI/ML models can be trained to predict various properties of the compound and its virtual derivatives, such as their physicochemical properties, biological activity, and potential toxicity. This can help to prioritize the synthesis of the most promising compounds.
De Novo Design: Generative AI models can be used to design novel molecules based on the this compound scaffold with optimized properties for specific biological targets. nih.gov
Synthesis Planning: AI-powered retrosynthesis tools can assist in the design of efficient and novel synthetic routes to the target compound and its analogs.
The synergy between computational and experimental approaches will be pivotal in unlocking the full potential of this compound in various scientific domains.
Q & A
Q. What are the established synthetic routes for 1-(2-Chlorophenyl)cyclohexane-1-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step approach. For example:
- Step 1 : Friedel-Crafts acylation of cyclohexanone with 2-chlorobenzoyl chloride using a Lewis acid catalyst (e.g., AlCl₃) to form the ketone intermediate .
- Step 2 : Reduction of the ketone to the carboxylic acid via catalytic hydrogenation or using reducing agents like NaBH₄ in acidic conditions. Optimizing catalyst loading (e.g., 10% Pd/C for hydrogenation) and temperature (60–80°C) improves yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. Key Considerations :
- Excess Lewis acid in Friedel-Crafts reactions may lead to side products (e.g., over-acylation).
- Acidic conditions during reduction prevent lactone formation.
Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in:
- Assay Conditions : pH, solvent (DMSO vs. aqueous buffer), or enzyme source (e.g., human vs. bacterial) .
- Structural Analogues : Fluorine substitution (e.g., 3-fluorophenyl vs. 4-fluorophenyl) alters lipophilicity (logP) and binding affinity .
Resolution Strategies : - Standardize assay protocols (e.g., IC₅₀ measurements under uniform conditions).
- Perform molecular docking studies to compare binding modes across analogues .
Q. How do structural modifications at the chlorophenyl or carboxylic acid groups alter the compound’s physicochemical properties?
- Methodological Answer :
- Chlorophenyl Modifications :
- Positional Isomerism : 2-chlorophenyl vs. 4-chlorophenyl substituents affect steric hindrance and π-π stacking (e.g., 2-chloro derivatives show higher dipole moments) .
- Carboxylic Acid Modifications :
- Esterification reduces polarity (e.g., methyl ester logP increases by ~1.5 units), impacting membrane permeability .
Experimental Validation : - Measure logP (shake-flask method) and solubility (HPLC) to quantify changes .
Q. What are the key considerations in designing enzyme inhibition studies for this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes with hydrophobic binding pockets (e.g., cyclooxygenase-2) due to the compound’s aromatic and nonpolar groups .
- Kinetic Assays : Use fluorescence-based assays (e.g., FRET) to monitor real-time inhibition.
- Control Experiments : Compare inhibition potency with non-chlorinated analogues to isolate electronic effects of the Cl substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
